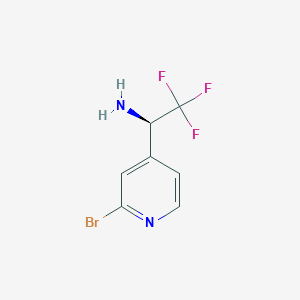
(R)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-bromopyridine with trifluoroethanamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Applications De Recherche Scientifique
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(2-Fluoropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(2-Iodopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Uniqueness
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C7H6BrF3N2 |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
(1R)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
Clé InChI |
LTGODAPQHQZRSP-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Br |
SMILES canonique |
C1=CN=C(C=C1C(C(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
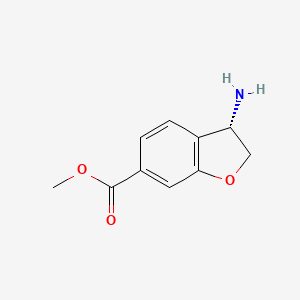
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
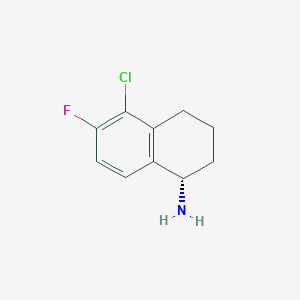
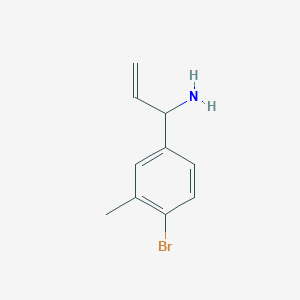
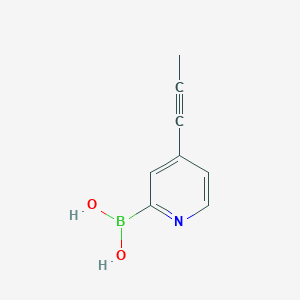

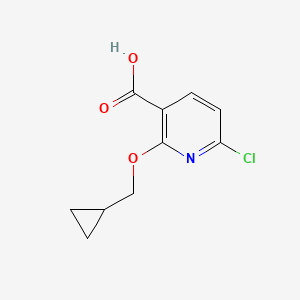
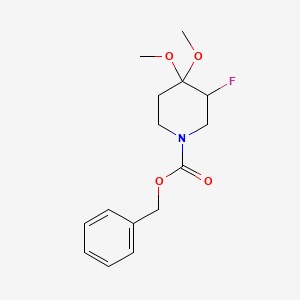
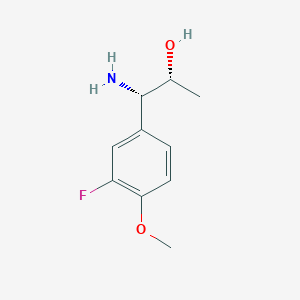
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
